molecular formula C18H25N B14178494 4,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine CAS No. 852826-01-8

4,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine

Cat. No.: B14178494
CAS No.: 852826-01-8
M. Wt: 255.4 g/mol
InChI Key: UMGDHRMYJROIMS-UHFFFAOYSA-N
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Description

4,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine is an organic compound with the molecular formula C18H25N. It is a derivative of dihydropyridine, a class of compounds known for their diverse applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with ethyl, phenyl, and propyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine typically involves the condensation of butyraldehyde and aniline. The reaction is carried out in a four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel. The process involves the following steps :

    Initial Setup: Add 86 grams of deionized water, 9.8 grams (0.16 moles) of acetic acid, and 216 grams (3.0 moles) of butyraldehyde to the flask.

    Addition of Aniline: While cooling and stirring, add 60 grams (0.64 moles) of aniline over 35 minutes, maintaining the reaction temperature at 20°C.

    Stirring and Heating: Stir the reaction mixture at temperatures below 25°C for one hour. Then, heat the mixture to 75°C and maintain this temperature for two hours.

    Reflux: Finally, heat the reaction mixture to reflux (~90°C) and maintain for five hours.

    Separation and Distillation: Cool the reaction mixture, separate the layers, and distill the organic layer under reduced pressure to obtain the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: The ethyl, phenyl, and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of functionalized dihydropyridine compounds .

Scientific Research Applications

4,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine involves its interaction with specific molecular targets and pathways. As a dihydropyridine derivative, it may interact with calcium channels, influencing cellular processes such as muscle contraction and neurotransmitter release. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Diethyl-1,2-dihydro-1-phenyl-2-propylpyridine
  • N-Phenyl-3,5-diethyl-2-propyl-1,2-dihydropyridine
  • 3,5-Diethyl-N-phenyl-2-propyl-1,2-dihydropyridine

Uniqueness

4,5-Diethyl-1-phenyl-2-propyl-1,2-dihydropyridine is unique due to its specific substitution pattern on the dihydropyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

852826-01-8

Molecular Formula

C18H25N

Molecular Weight

255.4 g/mol

IUPAC Name

4,5-diethyl-1-phenyl-2-propyl-2H-pyridine

InChI

InChI=1S/C18H25N/c1-4-10-18-13-15(5-2)16(6-3)14-19(18)17-11-8-7-9-12-17/h7-9,11-14,18H,4-6,10H2,1-3H3

InChI Key

UMGDHRMYJROIMS-UHFFFAOYSA-N

Canonical SMILES

CCCC1C=C(C(=CN1C2=CC=CC=C2)CC)CC

Origin of Product

United States

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